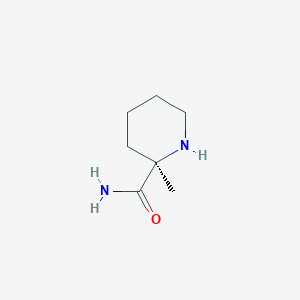

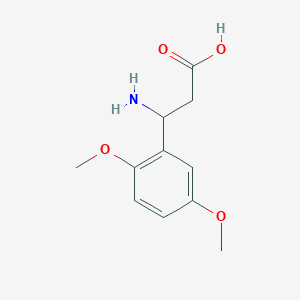

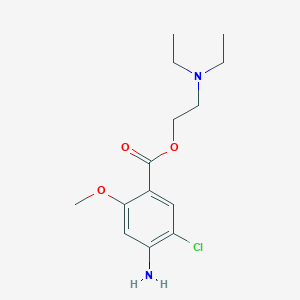

(2R)-2-Methylpiperidine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2R)-2-Methylpiperidine-2-carboxamide, also known as NNK, is a potent carcinogen found in tobacco smoke. It is a derivative of nicotine and is known to cause lung cancer, pancreatic cancer, and oral cancer. The synthesis method of NNK involves the reaction of nicotine with nitrite in the presence of acid. NNK has been extensively studied for its mechanism of action and biochemical and physiological effects.

Mechanism of Action

(2R)-2-Methylpiperidine-2-carboxamide is a potent carcinogen that acts by causing DNA damage and mutations. It is metabolized in the liver to form reactive intermediates that bind to DNA, causing damage and mutations. (2R)-2-Methylpiperidine-2-carboxamide has been shown to induce the formation of DNA adducts, which are markers of DNA damage. These adducts can lead to mutations and the development of cancer.

Biochemical and Physiological Effects:

(2R)-2-Methylpiperidine-2-carboxamide is known to cause a variety of biochemical and physiological effects. It is a potent carcinogen that can cause DNA damage and mutations, leading to the development of cancer. (2R)-2-Methylpiperidine-2-carboxamide has also been shown to cause oxidative stress and inflammation, which can contribute to the development of cancer. Additionally, (2R)-2-Methylpiperidine-2-carboxamide has been shown to affect neurotransmitter systems in the brain, leading to addiction and dependence.

Advantages and Limitations for Lab Experiments

(2R)-2-Methylpiperidine-2-carboxamide is a potent carcinogen that can be used in laboratory experiments to study the mechanisms of cancer development. It has been used extensively in animal studies to investigate the effects of tobacco smoke on cancer development. However, the use of (2R)-2-Methylpiperidine-2-carboxamide in laboratory experiments is limited by its toxicity and potential health hazards. Careful handling and safety precautions must be taken when working with (2R)-2-Methylpiperidine-2-carboxamide to ensure the safety of researchers.

Future Directions

Future research on (2R)-2-Methylpiperidine-2-carboxamide should focus on developing new methods for detecting (2R)-2-Methylpiperidine-2-carboxamide in biological samples. This could lead to improved methods for monitoring tobacco use and exposure. Additionally, research should focus on developing new treatments for (2R)-2-Methylpiperidine-2-carboxamide-induced cancer. This could involve the development of new drugs that target the mechanisms of cancer development caused by (2R)-2-Methylpiperidine-2-carboxamide. Finally, research should focus on developing new methods for reducing the levels of (2R)-2-Methylpiperidine-2-carboxamide in tobacco products. This could lead to improved public health outcomes by reducing the incidence of tobacco-related cancers.

Synthesis Methods

(2R)-2-Methylpiperidine-2-carboxamide is synthesized by the reaction of nicotine with nitrite in the presence of acid. This reaction results in the formation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone, which is then converted to (2R)-2-Methylpiperidine-2-carboxamide by heating with sulfuric acid. The synthesis of (2R)-2-Methylpiperidine-2-carboxamide is a complex process that requires careful control of reaction conditions to ensure the purity of the final product.

Scientific Research Applications

(2R)-2-Methylpiperidine-2-carboxamide has been extensively studied for its role as a carcinogen in tobacco smoke. It is known to cause DNA damage and mutations, leading to the development of cancer. (2R)-2-Methylpiperidine-2-carboxamide has also been studied for its potential use as a biomarker for tobacco exposure. Researchers have developed methods to detect (2R)-2-Methylpiperidine-2-carboxamide in urine and blood samples, which can be used to monitor tobacco use and exposure.

properties

CAS RN |

132259-55-3 |

|---|---|

Product Name |

(2R)-2-Methylpiperidine-2-carboxamide |

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

(2R)-2-methylpiperidine-2-carboxamide |

InChI |

InChI=1S/C7H14N2O/c1-7(6(8)10)4-2-3-5-9-7/h9H,2-5H2,1H3,(H2,8,10)/t7-/m1/s1 |

InChI Key |

UJJZRIQSYSSYFS-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@@]1(CCCCN1)C(=O)N |

SMILES |

CC1(CCCCN1)C(=O)N |

Canonical SMILES |

CC1(CCCCN1)C(=O)N |

synonyms |

2-Piperidinecarboxamide,2-methyl-,(R)-(9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

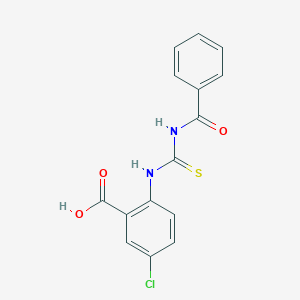

![2-[(2-Aminophenyl)carbamothioylamino]-4-methylpentanoic acid](/img/structure/B144854.png)

![7-Methylimidazo[1,5-a]pyridine](/img/structure/B144877.png)

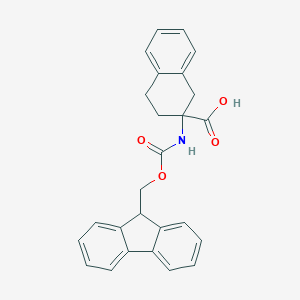

![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)